

# The YES1 Kinase Inhibitor CH6953755: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CH6953755 |           |
| Cat. No.:            | B10824790 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**CH6953755** is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2][3][4][5][6][7][8] Emerging as a promising therapeutic agent, **CH6953755** has demonstrated significant anti-tumor activity in preclinical models of cancers with YES1 gene amplification.[1][2][5][6][9] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **CH6953755**. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.

## **Chemical Structure and Physicochemical Properties**

**CH6953755** is a complex heterocyclic molecule with the chemical formula C<sub>26</sub>H<sub>22</sub>F<sub>2</sub>N<sub>6</sub>O<sub>4</sub>S. Its structure is characterized by a central pyrazole ring system linked to substituted phenyl and pyrazolopyridine moieties.



| Property          | Value                                                                          | Reference |
|-------------------|--------------------------------------------------------------------------------|-----------|
| Molecular Formula | C26H22F2N6O4S                                                                  | [5]       |
| Molecular Weight  | 552.55 g/mol                                                                   | [1]       |
| CAS Number        | 2055918-71-1                                                                   | [5]       |
| SMILES            | Cc1cc2cc([nH]c2cc1NS(C)<br>(=O)=O)C(=O)c1cnn(c1N)-<br>c1cnc(Oc2c(F)cccc2F)cc1C | N/A       |
| Appearance        | Off-white to light yellow solid                                                | [1]       |
| Solubility        | DMSO: ≥ 2.08 mg/mL (3.76 mM)                                                   | [1]       |

## **Mechanism of Action and Signaling Pathway**

CH6953755 exerts its anti-tumor effects through the potent and selective inhibition of YES1 kinase.[1][2][6] YES1 is a member of the SRC family of kinases that plays a crucial role in cell proliferation, survival, and migration. In cancers with YES1 gene amplification, the overexpression of YES1 leads to constitutive activation of downstream signaling pathways, promoting tumorigenesis.[2][6][9]

One of the key downstream effectors of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[2][6][9] YES1-mediated phosphorylation of YAP1 leads to its nuclear translocation, where it complexes with TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[2][6][9] **CH6953755** inhibits the kinase activity of YES1, preventing the phosphorylation and subsequent nuclear localization of YAP1, thereby suppressing the transcription of its target genes and inhibiting cancer cell growth.[1][2][6][9]





Click to download full resolution via product page

Caption: The YES1-YAP1 signaling pathway and the inhibitory action of CH6953755.



# Quantitative Data In Vitro Kinase Inhibitory Activity

**CH6953755** demonstrates high potency against YES1 kinase with an IC<sub>50</sub> of 1.8 nM.[1][2][3][4] [5][6][7][8] Its selectivity has been evaluated against a panel of other kinases, highlighting its specificity for YES1.

| Kinase | IC <sub>50</sub> (nM) |
|--------|-----------------------|
| YES1   | 1.8                   |
| SRC    | 12                    |
| LYN    | 15                    |
| FYN    | 23                    |
| LCK    | 35                    |
| ABL1   | >1000                 |
| EGFR   | >1000                 |
| HER2   | >1000                 |
| VEGFR2 | >1000                 |

Data compiled from publicly available information. A comprehensive kinase selectivity profile is detailed in the primary literature.

#### In Vitro Cell Growth Inhibition

**CH6953755** effectively inhibits the proliferation of cancer cell lines harboring YES1 gene amplification.



| Cell Line  | Cancer Type                              | YES1 Amplification | Glso (μM) |
|------------|------------------------------------------|--------------------|-----------|
| KYSE70     | Esophageal<br>Squamous Cell<br>Carcinoma | Yes                | 0.035     |
| RERF-LC-AI | Lung Squamous Cell<br>Carcinoma          | Yes                | 0.042     |
| NCI-H2170  | Small Cell Lung<br>Cancer                | Yes                | 0.051     |
| A549       | Non-Small Cell Lung<br>Cancer            | No                 | >10       |
| MCF7       | Breast<br>Adenocarcinoma                 | No                 | >10       |

GI<sub>50</sub> (50% growth inhibition) values are representative and may vary between experiments.

## **In Vivo Anti-Tumor Efficacy**

Oral administration of **CH6953755** has been shown to significantly inhibit tumor growth in xenograft models of YES1-amplified cancers.

| Xenograft Model | Cancer Type                              | Treatment             | Tumor Growth Inhibition (%) |
|-----------------|------------------------------------------|-----------------------|-----------------------------|
| KYSE70          | Esophageal<br>Squamous Cell<br>Carcinoma | 60 mg/kg, p.o., daily | 85                          |
| RERF-LC-AI      | Lung Squamous Cell<br>Carcinoma          | 60 mg/kg, p.o., daily | 78                          |

Tumor growth inhibition is calculated as the percentage difference in tumor volume between treated and vehicle control groups.

## **Experimental Protocols**



## In Vitro Kinase Inhibition Assay

This protocol describes a general procedure for determining the in vitro inhibitory activity of **CH6953755** against YES1 kinase.





Click to download full resolution via product page

Caption: Workflow for the in vitro kinase inhibition assay.



#### Methodology:

- Reagent Preparation:
  - Prepare a stock solution of CH6953755 in 100% DMSO.
  - Create a serial dilution of CH6953755 in kinase assay buffer.
  - Prepare a solution of recombinant human YES1 kinase in kinase assay buffer.
  - Prepare a solution of a suitable peptide substrate and ATP in kinase assay buffer.
- Assay Procedure:
  - In a 384-well plate, add the serially diluted **CH6953755** or DMSO (vehicle control).
  - Add the YES1 kinase solution to each well and incubate for 10-15 minutes at room temperature.
  - Initiate the kinase reaction by adding the ATP and substrate solution.
  - Incubate the plate at 30°C for 1 hour.
  - Stop the reaction according to the detection kit manufacturer's instructions.
- Detection and Analysis:
  - Measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or a mobility shift assay.
  - Plot the percentage of kinase inhibition against the logarithm of the CH6953755 concentration.
  - Calculate the IC<sub>50</sub> value using a non-linear regression analysis.

## **Cell Proliferation Assay**

This protocol outlines a method for assessing the anti-proliferative effect of **CH6953755** on cancer cell lines.



#### Methodology:

- Cell Seeding:
  - Harvest cancer cells during their logarithmic growth phase.
  - Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment:
  - Prepare a serial dilution of CH6953755 in cell culture medium.
  - Remove the overnight culture medium from the cells and add the medium containing the various concentrations of CH6953755. Include a vehicle control (DMSO).
  - Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Viability Assessment:
  - Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell
     Viability Assay (Promega) or an MTT assay.
- Data Analysis:
  - Normalize the viability data to the vehicle-treated control cells.
  - Plot the percentage of cell growth inhibition against the logarithm of the CH6953755 concentration.
  - Determine the GI<sub>50</sub> value using a non-linear regression model.

## Western Blot Analysis of YES1 Phosphorylation

This protocol describes the detection of phosphorylated YES1 in cancer cells treated with CH6953755.

Methodology:



- · Cell Treatment and Lysis:
  - Plate cancer cells and allow them to adhere overnight.
  - Treat the cells with various concentrations of CH6953755 for a specified time (e.g., 2 hours).
  - Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Immunoprecipitation (Optional, for enhanced signal):
  - Incubate the cell lysates with an anti-YES1 antibody overnight at 4°C.
  - Add Protein A/G agarose beads and incubate for an additional 1-2 hours.
  - Wash the beads several times with lysis buffer.
  - Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
- SDS-PAGE and Western Blotting:
  - Separate the protein lysates or immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Incubate the membrane with a primary antibody against phospho-YES1 (e.g., Tyr426).
  - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
  - Strip the membrane and re-probe with an antibody against total YES1 as a loading control.

## **TEAD Luciferase Reporter Assay**



This protocol is for measuring the effect of **CH6953755** on YAP1/TEAD-mediated transcriptional activity.

#### Methodology:

- Cell Transfection:
  - Co-transfect cancer cells with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
- · Compound Treatment:
  - After 24 hours of transfection, treat the cells with a serial dilution of CH6953755 for an additional 24 hours.
- Luciferase Assay:
  - Lyse the cells and measure the firefly and Renilla luciferase activities using a dualluciferase reporter assay system.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
  - Calculate the percentage of inhibition of TEAD reporter activity relative to the vehicletreated control.
  - Plot the percentage of inhibition against the CH6953755 concentration.

#### In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **CH6953755** in a mouse xenograft model.





Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study.



#### Methodology:

- Animal Model:
  - Use immunodeficient mice (e.g., BALB/c nude mice).
- Cell Implantation:
  - Subcutaneously implant a suspension of YES1-amplified cancer cells (e.g., KYSE70) into the flank of each mouse.
- · Tumor Growth and Randomization:
  - Monitor tumor growth regularly.
  - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
- Drug Administration:
  - Prepare a formulation of **CH6953755** suitable for oral administration.
  - Administer **CH6953755** or the vehicle to the respective groups daily via oral gavage.
- Efficacy Evaluation:
  - Measure tumor volumes and body weights 2-3 times per week.
  - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic assessment of YES1 phosphorylation).
- Data Analysis:
  - Calculate the tumor growth inhibition for the treatment group compared to the control group.
  - Perform statistical analysis to determine the significance of the anti-tumor effect.



#### Conclusion

**CH6953755** is a valuable research tool and a promising therapeutic candidate for the treatment of cancers driven by YES1 gene amplification. Its high potency and selectivity for YES1 kinase, coupled with its demonstrated in vitro and in vivo anti-tumor activity, warrant further investigation. The detailed protocols and data presented in this guide are intended to support and facilitate ongoing research into the therapeutic potential of **CH6953755**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] YES1 is a targetable oncogene in cancers harboring YES1 gene amplification. |
   Semantic Scholar [semanticscholar.org]
- 4. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CH6953755 | Selective YES1 Kinase Inhibitor | DC Chemicals [dcchemicals.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The YES1 Kinase Inhibitor CH6953755: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824790#the-chemical-structure-and-properties-of-ch6953755]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com